Cas no 63587-64-4 (5-Benzofurancarboxaldehyde,2,3-dihydro-2-(1-methylethenyl)-, (2S)-)

63587-64-4 structure
Nome del prodotto:5-Benzofurancarboxaldehyde,2,3-dihydro-2-(1-methylethenyl)-, (2S)-
5-Benzofurancarboxaldehyde,2,3-dihydro-2-(1-methylethenyl)-, (2S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Benzofurancarboxaldehyde,2,3-dihydro-2-(1-methylethenyl)-, (2S)-
- 2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carbaldehyde
- Fomannoxin
- Z1511751448
- 63587-64-4
- 5-Benzofurancarboxaldehyde, 2,3-dihydro-2-(1-methylethenyl)-
- CHEMBL4099389
- DTXSID60979804
- 2,3-Dihydro-2-(1-methylethenyl)-5-benzofurancarboxaldehyde
- 2-(Prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
-
- Inchi: InChI=1S/C12H12O2/c1-8(2)12-6-10-5-9(7-13)3-4-11(10)14-12/h3-5,7,12H,1,6H2,2H3/t12-/m0/s1
- Chiave InChI: MPEXJCQZHBHGMC-LBPRGKRZSA-N
- Sorrisi: CC(=C)C1CC2=C(O1)C=CC(=C2)C=O
Proprietà calcolate
- Massa esatta: 188.08376
- Massa monoisotopica: 188.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 247
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.128
- Punto di ebollizione: 308.4°C at 760 mmHg
- Punto di infiammabilità: 138.9°C
- Indice di rifrazione: 1.58
- PSA: 26.3
5-Benzofurancarboxaldehyde,2,3-dihydro-2-(1-methylethenyl)-, (2S)- Letteratura correlata
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
63587-64-4 (5-Benzofurancarboxaldehyde,2,3-dihydro-2-(1-methylethenyl)-, (2S)-) Prodotti correlati
- 2229294-38-4(4-amino-1-(2,3-dihydro-1-benzofuran-5-yl)butan-2-ol)
- 91555-31-6(4-(3,5-Dimethoxyphenyl)butanoic acid)
- 225217-53-8(1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone)
- 2137878-91-0(2,2-Difluoro-3-(oxan-3-ylamino)propanoic acid)
- 1393553-52-0(3-(3-FLUOROPHENYL)OXETANE-3-CARBOXYLIC ACID)
- 64613-37-2(5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine)
- 125878-06-0(Benzyl 6-Hydroxyhexanoate)
- 1807106-30-4(Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate)
- 256353-78-3(1-(2-hydroxyethyl)(methyl)aminoacetone)
- 1554231-40-1(5-fluoro-1,2-dihydrospiroindole-3,3'-pyrrolidine)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
